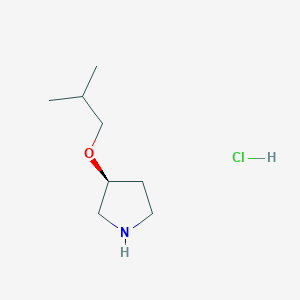
Potassium 3-(methoxy)tetrafluoropropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 3-(methoxy)tetrafluoropropionate is a chemical compound with the molecular formula C4H5F4KO3 and a molecular weight of 216.17 g/mol It is known for its unique structure, which includes a methoxy group and four fluorine atoms attached to a propionate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 3-(methoxy)tetrafluoropropionate typically involves the reaction of 3-(methoxy)tetrafluoropropionic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The general reaction can be represented as follows:
C4H5F4O3+KOH→C4H5F4KO3+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 3-(methoxy)tetrafluoropropionate can undergo various chemical reactions, including:
Substitution Reactions: The methoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of partially or fully reduced products.
Common Reagents and Conditions
Substitution: Reagents such as halides or nucleophiles can be used in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can produce carboxylates or alcohols, respectively.
Wissenschaftliche Forschungsanwendungen
Potassium 3-(methoxy)tetrafluoropropionate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Potassium 3-(methoxy)tetrafluoropropionate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and fluorine groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium 3-(methoxy)trifluoropropionate
- Potassium 3-(methoxy)difluoropropionate
- Potassium 3-(methoxy)monofluoropropionate
Uniqueness
Potassium 3-(methoxy)tetrafluoropropionate is unique due to the presence of four fluorine atoms, which significantly enhance its chemical stability and reactivity compared to its analogs with fewer fluorine atoms. This makes it particularly valuable in applications requiring high reactivity and stability.
Eigenschaften
Molekularformel |
C4H3F4KO3 |
|---|---|
Molekulargewicht |
214.16 g/mol |
IUPAC-Name |
potassium;2,2,3,3-tetrafluoro-3-methoxypropanoate |
InChI |
InChI=1S/C4H4F4O3.K/c1-11-4(7,8)3(5,6)2(9)10;/h1H3,(H,9,10);/q;+1/p-1 |
InChI-Schlüssel |
LZGOEGKEKDRPMQ-UHFFFAOYSA-M |
Kanonische SMILES |
COC(C(C(=O)[O-])(F)F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,6S)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B11762109.png)
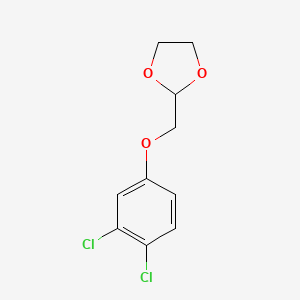
amine](/img/structure/B11762125.png)
![5'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B11762128.png)
![1-[2-(4-Bromophenyl)ethyl]cyclopropan-1-amine](/img/structure/B11762133.png)
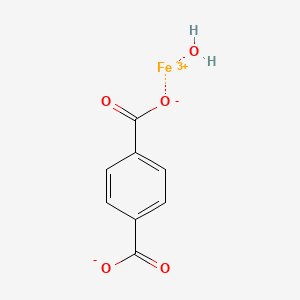
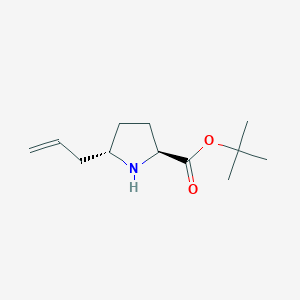
![tert-Butyl (1R,5S,6R)-6-(3-ethoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11762153.png)
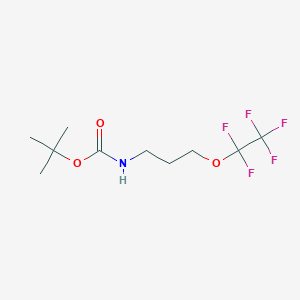
![(3-Oxaspiro[5.5]undecan-9-yl)methanol](/img/structure/B11762167.png)
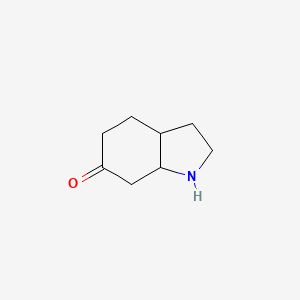
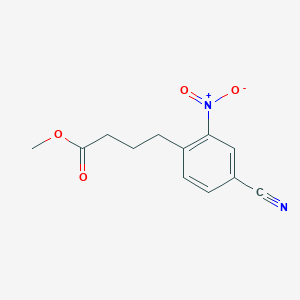
![3-[3-Methyl-5-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B11762188.png)
